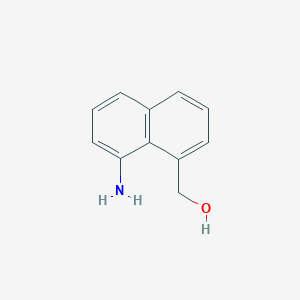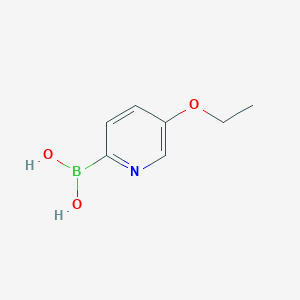
(5-Ethoxypyridin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxypyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine (such as 5-ethoxypyridine-2-bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction is usually carried out under inert conditions at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium acetate in borylation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Applications De Recherche Scientifique
(5-Ethoxypyridin-2-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Ethoxypyridin-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
(5-Bromopyridin-2-yl)boronic acid: Similar structure but with a bromine substituent instead of an ethoxy group.
(2-Methoxypyridin-5-yl)boronic acid: Features a methoxy group instead of an ethoxy group.
Uniqueness: (5-Ethoxypyridin-2-yl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in both chemical and biological contexts. This makes it a versatile compound for various applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H10BNO3 |
|---|---|
Poids moléculaire |
166.97 g/mol |
Nom IUPAC |
(5-ethoxypyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5,10-11H,2H2,1H3 |
Clé InChI |
FHUIDRKWGILXQC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=C(C=C1)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)

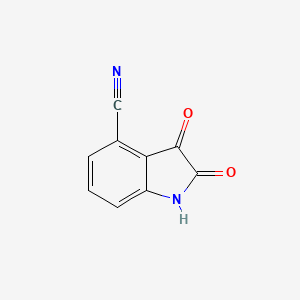

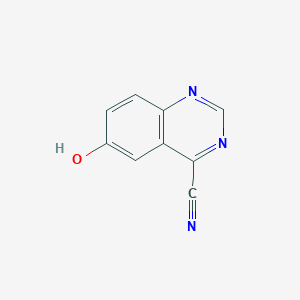
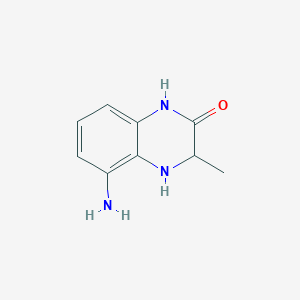
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)



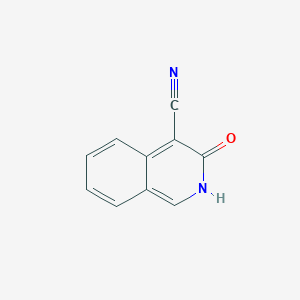
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
